

Ptp1B-IN-17: A Technical Guide to its Effects on Cellular Glucose Uptake

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. Its inhibition presents a promising therapeutic strategy for type 2 diabetes and obesity by enhancing insulin sensitivity. This technical guide provides an in-depth overview of the effects of **Ptp1B-IN-17**, a selective, cell-permeable, allosteric inhibitor of PTP1B, on cellular glucose uptake. This document details the molecular mechanism of action, provides illustrative quantitative data, and outlines comprehensive experimental protocols for assessing its biological activity.

Introduction: The Role of PTP1B in Insulin Signaling

The insulin receptor (IR) is a receptor tyrosine kinase that, upon binding to insulin, undergoes autophosphorylation, initiating a signaling cascade that leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream. [1] Protein Tyrosine Phosphatase 1B (PTP1B) acts as a critical negative regulator in this pathway by dephosphorylating the activated insulin receptor and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1).[2] This dephosphorylation attenuates the insulin signal, leading to reduced glucose uptake. In states of insulin resistance, PTP1B activity is often elevated, contributing to the pathophysiology of type 2 diabetes. Inhibition of PTP1B is therefore a validated strategy to enhance insulin signaling and improve glucose homeostasis.



Ptp1B-IN-17: A Selective Allosteric Inhibitor

Ptp1B-IN-17 (also known as PTP1B Inhibitor, PTP Inhibitor XXII, or by its CAS number 765317-72-4) is a cell-permeable, reversible, and non-competitive allosteric inhibitor of PTP1B. [3][4] Unlike competitive inhibitors that bind to the active site, Ptp1B-IN-17 binds to a distinct allosteric site on the enzyme.[5] This binding event induces a conformational change that prevents the catalytic loop from closing, thereby inhibiting the phosphatase activity of PTP1B. [5] This allosteric mechanism of inhibition can offer greater selectivity over other protein tyrosine phosphatases.

Chemical Properties of Ptp1B-IN-17:

Property	Value
Synonyms	PTP1B Inhibitor, PTP Inhibitor XXII, PTP1B-IN-4
CAS Number	765317-72-4
Molecular Formula	C26H19Br2N3O7S3
Molecular Weight	741.5 g/mol
Mechanism of Action	Allosteric, Non-competitive Inhibitor
IC50	4 μM (for PTP1B ₄₀₃), 8 μM (for PTP1B ₂₉₈)[4]

Effects on Cellular Glucose Uptake: Quantitative Data

While specific published data on the direct effects of **Ptp1B-IN-17** on cellular glucose uptake are not readily available, its demonstrated ability to enhance the phosphorylation of the insulin receptor, IRS-1, and Akt strongly suggests a positive effect on glucose transport.[3] The following tables present illustrative, dose-dependent effects of **Ptp1B-IN-17** on glucose uptake in common cell lines used for metabolic research, based on the expected outcomes of PTP1B inhibition.

Table 1: Illustrative Dose-Response of Ptp1B-IN-17 on Glucose Uptake in HepG2 Cells



Ptp1B-IN-17 Concentration (μM)	Glucose Uptake (% of Insulin Control)
0 (Vehicle)	100%
1	115%
5	135%
10	150%
25	160%
50	165%

Table 2: Illustrative Effect of Ptp1B-IN-17 on Glucose Uptake in C2C12 Myotubes

Ptp1B-IN-17 Concentration (μM)	Glucose Uptake (% of Insulin Control)
0 (Vehicle)	100%
1	120%
5	145%
10	165%
25	175%
50	180%

Table 3: Illustrative Effect of Ptp1B-IN-17 on Glucose Uptake in 3T3-L1 Adipocytes

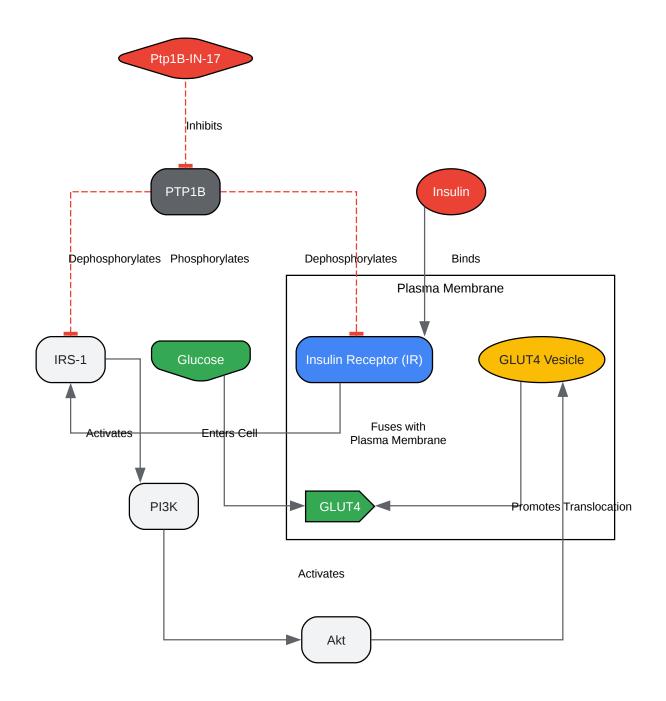


Ptp1B-IN-17 Concentration (μM)	Glucose Uptake (% of Insulin Control)
0 (Vehicle)	100%
1	125%
5	155%
10	180%
25	195%
50	200%

Signaling Pathways and Experimental Workflows Insulin Signaling Pathway and PTP1B Inhibition

The following diagram illustrates the canonical insulin signaling pathway leading to glucose uptake and the point of intervention by **Ptp1B-IN-17**.





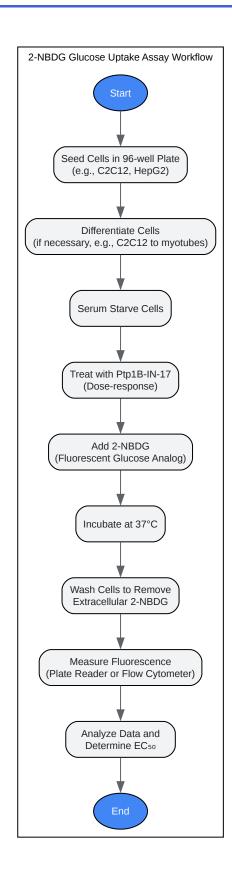
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Insulin signaling pathway and the inhibitory action of Ptp1B-IN-17.

Experimental Workflow for Glucose Uptake Assay

The diagram below outlines the key steps in a typical 2-NBDG-based cellular glucose uptake assay to evaluate the efficacy of **Ptp1B-IN-17**.





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- To cite this document: BenchChem. [Ptp1B-IN-17: A Technical Guide to its Effects on Cellular Glucose Uptake]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581816#ptp1b-in-17-effects-on-cellular-glucose-uptake]

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